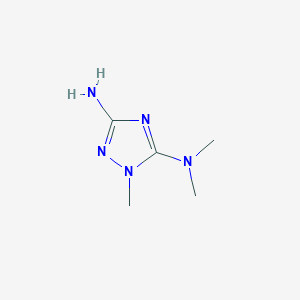

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

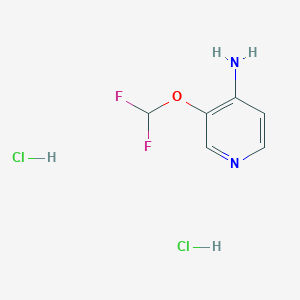

“N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine” is a chemical compound with the molecular formula C5H11N5 . It is a derivative of 1H-1,2,4-triazole-3,5-diamine, which is used as an inhibitor of DNA synthesis and serves as an antitumor agent in the treatment of epigenetically-based diseases .

Synthesis Analysis

The synthesis of 1H-1,2,4-triazole-3,5-diamine analogues, including “N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine”, has been reported in the literature . These compounds were synthesized as cyclin-dependent kinase (CDK) inhibitors .Molecular Structure Analysis

The molecular structure of “N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine” consists of a 1,2,4-triazole ring substituted with two amino groups and a trimethylamino group .Physical And Chemical Properties Analysis

“N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine” is a solid compound . Its molecular weight is 141.18 . Further physical and chemical properties have not been reported in the literature.Aplicaciones Científicas De Investigación

- Significance : By interfering with DNA replication, it can be explored for its potential in cancer treatment and other diseases where controlling cell division is crucial .

- Significance : Its ability to inhibit tumor growth makes it a promising candidate for cancer therapy .

- Significance : Its protective properties can help prevent copper corrosion in various industrial applications .

- Significance : Click chemistry allows efficient and specific bioconjugation, making it useful for labeling biomolecules, drug delivery, and diagnostics .

- Significance : Its unique structure and hydrogen bonding ability contribute to the design of functional materials, sensors, and molecular recognition systems .

Inhibitor of DNA Synthesis

Antitumor Agents

Corrosion Inhibition

Click Chemistry and Bioconjugation

Supramolecular Chemistry and Materials Science

Drug Discovery and Medicinal Chemistry

Mecanismo De Acción

Target of Action

The primary target of N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is DNA synthesis . This compound acts as an inhibitor of DNA synthesis, which is a crucial process for cell division and growth .

Mode of Action

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine: interacts with the DNA synthesis machinery in cells. By inhibiting DNA synthesis, it prevents the replication of DNA, which is a necessary step for cell division . This inhibition can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells.

Biochemical Pathways

The action of N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine affects the DNA replication pathway. DNA replication is a fundamental process in the cell cycle, and its inhibition can lead to the disruption of several downstream processes, including cell division and growth .

Result of Action

The molecular and cellular effects of N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine ’s action primarily involve the inhibition of DNA synthesis. This can lead to cell cycle arrest and cell death, particularly in cells that are rapidly dividing .

Direcciones Futuras

The future research directions for “N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine” and its analogues could involve further exploration of their potential as antitumor agents and DNA synthesis inhibitors . Additionally, their role as CDK inhibitors suggests potential applications in the treatment of diseases related to cell cycle dysregulation .

Propiedades

IUPAC Name |

5-N,5-N,1-trimethyl-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVUBEWWGNRQAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2636976.png)

![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2636980.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2636981.png)

![7-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2636986.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636988.png)

![3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2636991.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)

![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/no-structure.png)